

2-Iodothiophenol chemical structure and bonding

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Compound of Interest

Compound Name: 2-Iodothiophenol

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An In-Depth Technical Guide to the Chemical Structure and Bonding of **2-Iodothiophenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodothiophenol (also known as 2-iodobenzenethiol) is an organosulfur-organoiodine compound of significant interest in synthetic chemistry. Its structure, featuring a benzene ring substituted with both a thiol (-SH) and an iodine atom at adjacent (ortho) positions, provides two distinct and highly useful reactive centers. This dual functionality makes it a versatile building block, particularly in the synthesis of sulfur-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.^{[1][2]} The carbon-iodine bond serves as a classical "handle" for transition metal-catalyzed cross-coupling reactions, while the thiol group offers a nucleophilic center for cyclization and the formation of thioethers.^[1] This guide provides a comprehensive overview of its chemical structure, bonding characteristics, spectroscopic signature, and synthetic utility.

Chemical Identity and Physical Properties

Accurate identification of **2-Iodothiophenol** is critical for its application in research and development. The key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for 2-Iodothiophenol

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 2-iodobenzenethiol[2][3] |
| CAS Number | 37972-89-7[1][2][3][4] |
| Molecular Formula | C ₆ H ₅ IS[2][3][5] |
| Molecular Weight | 236.08 g/mol [2][3] |
| Canonical SMILES | C1=CC=C(C(=C1)S)I[3] |
| InChI | InChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H[3] |
| InChIKey | QZOCQWGVJOPBDK-UHFFFAOYSA-N[1][3] |

Table 2: Physical and Chemical Properties of 2-Iodothiophenol

| Property | Value | Reference |
|---------------------|--------------------------------|-----------|
| Appearance | Yellow crystalline solid | [4] |
| Boiling Point | 119.5 °C @ 11 Torr | [2][4][6] |
| Density (Predicted) | 1.901 ± 0.06 g/cm ³ | [2][4][6] |
| pKa (Predicted) | 5.96 ± 0.43 | [4] |

Molecular Structure and Bonding

The molecular architecture of **2-Iodothiophenol** is defined by a planar benzene ring with ortho-substitution. The interplay between the aromatic ring, the nucleophilic thiol group, and the electrophilic carbon-iodine bond dictates its chemical behavior.

While a definitive crystal structure for **2-Iodothiophenol** is not readily available in the literature, its bond lengths and angles can be reliably estimated based on data from related structures such as thiophenol, iodobenzene, and their derivatives. The C-I bond is notably weak and polarized, making it an excellent leaving group in substitution and coupling reactions. The S-H bond is acidic, allowing for deprotonation to form a potent thiolate nucleophile.

Table 3: Predicted Bond Lengths and Angles for 2-Iodothiophenol

(Note: These values are estimates based on analogous compounds and computational models, as direct experimental crystallographic data is not available.)

| Bond/Angle | Description | Predicted Value |
|------------|---------------------------------------|-----------------|
| r(C-I) | Carbon-Iodine bond length | ~2.10 Å |
| r(C-S) | Carbon-Sulfur bond length | ~1.77 Å |
| r(S-H) | Sulfur-Hydrogen bond length | ~1.34 Å |
| r(C:C) | Aromatic Carbon-Carbon bond length | ~1.40 Å |
| ∠(C-C-I) | Benzene ring internal angle at iodine | ~120° |
| ∠(C-C-S) | Benzene ring internal angle at sulfur | ~120° |

Spectroscopic Characterization

The structural features of **2-Iodothiophenol** give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.

Table 4: Predicted Spectroscopic Data for 2-Iodothiophenol

| Technique | Feature | Predicted Chemical Shift / Absorption Range |
|-------------------------|--|---|
| ^1H NMR | Thiol Proton (S-H) | 3.0 - 4.0 ppm (singlet, broad) |
| Aromatic Protons (Ar-H) | 6.8 - 7.8 ppm (multiplets) | |
| ^{13}C NMR | Carbon-Iodine (C-I) | 90 - 100 ppm |
| Carbon-Sulfur (C-S) | 128 - 135 ppm | |
| Aromatic Carbons (C-H) | 125 - 140 ppm | |
| IR Spectroscopy | S-H Stretch | 2550 - 2600 cm^{-1} (weak)[7] |
| Aromatic C-H Stretch | >3000 cm^{-1} | |
| Aromatic C=C Stretch | 1400 - 1600 cm^{-1} | |
| C-I Stretch | < 600 cm^{-1} [7] | |
| Mass Spectrometry | Molecular Ion (M^+) | $m/z = 236$ |
| Key Fragments | $m/z = 109 [\text{M-I}]^+$, $m/z = 203 [\text{M-SH}]^+$ | |

- ^1H NMR: The spectrum is expected to show complex multiplets in the aromatic region (6.8-7.8 ppm) due to the four non-equivalent protons on the substituted ring. A broad singlet for the thiol proton should appear between 3.0 and 4.0 ppm; its position can be concentration-dependent and it is exchangeable with D_2O .
- ^{13}C NMR: The carbon directly attached to the iodine atom (C-I) is expected to be significantly shielded by the "heavy atom effect," appearing upfield around 90-100 ppm.[8][9] The other five aromatic carbons will appear in the typical 125-140 ppm range.
- Infrared (IR) Spectroscopy: Key diagnostic peaks include a weak S-H stretch near 2550 cm^{-1} and characteristic aromatic C=C stretching bands. The C-I stretch occurs at a very low frequency, often in the fingerprint region and below the standard measurement range of many instruments.[7]

- Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak at m/z 236.[5] Common fragmentation patterns include the loss of an iodine radical (m/z = 109) and the loss of a thiol radical (m/z = 203).[10]

Synthesis and Reactivity

Synthesis Workflows

2-Iodothiophenol is primarily synthesized via two established routes: the direct electrophilic iodination of thiophenol or the diazotization of 2-aminothiophenol followed by a Sandmeyer-type reaction.

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References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 7. Human Metabolome Database: ^1H NMR Spectrum (1D, 600 MHz, D_2O , predicted) (HMDB0031370) [hmdb.ca]
- 8. ^{13}C nmr spectrum of 2-iodobutane $\text{C}_4\text{H}_9\text{I}$ $\text{CH}_3\text{CHICH}_2\text{CH}_3$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 ^{13}C nmr carbon-13 $\text{CH}_3\text{CH}_2\text{CHICH}_3$ doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. ^{13}C nmr spectrum of 2-iodopropane $\text{C}_3\text{H}_7\text{I}$ $\text{CH}_3\text{CHICH}_3$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scispace.com [scispace.com]
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